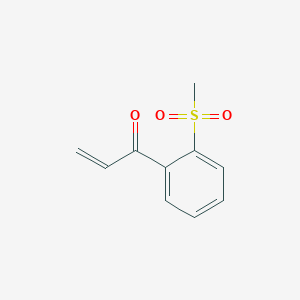
1-(2-Methanesulfonylphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methanesulfonylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
The synthesis of 1-(2-Methanesulfonylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the desired chalcone.
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(2-Methanesulfonylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride to yield the corresponding alcohols or alkanes.
Substitution: The methanesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents targeting specific diseases or conditions.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific characteristics, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methanesulfonylphenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. This can lead to the modulation of enzyme activity, inhibition of specific pathways, or induction of cellular responses.
Comparison with Similar Compounds
1-(2-Methanesulfonylphenyl)prop-2-en-1-one can be compared with other chalcone derivatives, such as:
1-(4-Fluorophenyl)prop-2-en-1-one: This compound has a fluorine atom instead of a methanesulfonyl group, which can alter its chemical reactivity and biological activity.
1-(3-Bromophenyl)prop-2-en-1-one: The presence of a bromine atom can influence the compound’s interactions with biological targets and its overall stability.
1-(4-Methylphenyl)prop-2-en-1-one: The methyl group can affect the compound’s hydrophobicity and its ability to penetrate biological membranes.
The uniqueness of this compound lies in the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties compared to other chalcone derivatives.
Biological Activity
1-(2-Methanesulfonylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that includes a methanesulfonyl group, which enhances its reactivity and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Formula: C10H11O3S
Molecular Weight: 213.26 g/mol
IUPAC Name: 1-(2-methylsulfonylphenyl)prop-2-en-1-one
Canonical SMILES: Cc1ccc(S(=O)(=O)C)cc1C(=O)C=C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- COX-2 Inhibition: Studies have shown that chalcone derivatives exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. For instance, related compounds have demonstrated IC50 values ranging from 0.18 to 0.34 μM against COX-2, indicating potent anti-inflammatory properties .
- Antimicrobial Activity: The compound has also been evaluated for its antimicrobial properties. Its structural features allow it to disrupt microbial cell membranes and inhibit vital metabolic pathways.
Pharmacological Properties
The pharmacological properties of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activities of chalcone derivatives similar to this compound:
- Inhibition of COX Enzymes:
- Anticancer Properties:
- Antimicrobial Activity:
Properties
Molecular Formula |
C10H10O3S |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
1-(2-methylsulfonylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O3S/c1-3-9(11)8-6-4-5-7-10(8)14(2,12)13/h3-7H,1H2,2H3 |
InChI Key |
AYCYDQBSMOGKPS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















